Octadecyl 2-bromoisobutyrate
Description
Evolution and Significance of Controlled Radical Polymerization Techniques in Modern Polymer Chemistry
Several key CRP methods have become prominent, including Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). nih.govresearchgate.netsigmaaldrich.com These techniques provide unprecedented control over the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers, star polymers, and polymer brushes. nih.govresearchgate.netwikipedia.org The ability to create such well-defined macromolecules has opened up applications in a vast range of high-value markets, including coatings, adhesives, drug delivery systems, electronics, and other advanced nanomaterials. nih.govcmu.edusigmaaldrich.com
Fundamental Principles and Mechanisms of Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization that uses a transition metal catalyst to form carbon-carbon bonds. wikipedia.org Independently discovered in 1995 by Krzysztof Matyjaszewski and Mitsuo Sawamoto, ATRP is one of the most robust and widely used CRP methods. wikipedia.orggoogle.com The fundamental principle of ATRP involves the reversible transfer of a halogen atom (like bromine or chlorine) between a dormant polymer chain and a transition metal complex. rsc.orgethz.ch
The key components of a typical ATRP system include the monomer, an initiator with a transferable halogen atom (alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper(I) bromide) and a ligand (e.g., a substituted bipyridine or a multidentate amine). wikipedia.orgacs.org
The mechanism of ATRP can be described by a repeating cycle of activation and deactivation:
Activation: The transition metal complex in its lower oxidation state (activator, e.g., Cu(I)Br) abstracts a halogen atom from the dormant species (the initiator, R-X, or the propagating chain, Pn-X). This process generates a radical (R• or Pn•) and the transition metal complex in its higher oxidation state (deactivator, e.g., X-Cu(II)Br). wikipedia.orgrsc.org
Propagation: The generated radical propagates by adding to one or more monomer units, extending the polymer chain. cmu.edu
Deactivation: The deactivator (X-Cu(II)Br) transfers the halogen atom back to the propagating radical, reforming a dormant species and the activator (Cu(I)Br). rsc.org
This reversible process establishes a dynamic equilibrium that is heavily shifted towards the dormant species, keeping the concentration of active radicals very low at any given moment. wikipedia.orgacs.org This low radical concentration significantly reduces the rate of irreversible termination reactions (radical-radical coupling or disproportionation), which are common in conventional radical polymerization. cmu.edu The number of polymer chains is determined by the initial concentration of the initiator. wikipedia.org This controlled process allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and high degrees of chain-end functionality. sigmaaldrich.comwikipedia.org The rate of polymerization in ATRP is influenced by factors such as temperature, the nature of the catalyst, and the initiator. acs.org
Structural Characteristics and Functional Importance of α-Bromoisobutyrate-Based Initiators in ATRP
The initiator is a crucial component in ATRP as it determines the number of growing polymer chains and introduces functionality at the beginning of the chain (the α-position). cmu.edu For a polymerization to be well-controlled, the rate of initiation must be at least as fast as the rate of propagation to ensure that all chains start growing simultaneously. cmu.edu
Among the various types of initiators used, those based on the α-bromoisobutyrate structure are particularly common and effective. acs.orgacs.org A classic example is ethyl 2-bromoisobutyrate (EBiB). cmu.eduacs.org The key structural feature of these initiators is the α-bromo-isobutyryl entity. acs.org This structure is highly effective because the carbon-bromine (C-Br) bond is readily and reversibly cleaved by the ATRP catalyst. The presence of two methyl groups on the α-carbon provides steric and electronic effects that facilitate the formation of a stable tertiary radical upon activation.
The efficiency of α-bromoisobutyrate initiators can, however, be influenced by the type of monomer being polymerized. rsc.org For instance, while they are effective for many monomers, they are not always the most efficient initiators for methacrylates. rsc.org This is because the dormant species formed after the first monomer addition can sometimes be activated more readily than the original initiator, leading to less uniform chain growth, especially for polymers with a low degree of polymerization. rsc.org
The versatility of the α-bromoisobutyrate group allows for its incorporation into a wide range of molecules, creating functional initiators. This enables the synthesis of complex polymer architectures. For example, initiators can be designed with additional functional groups for subsequent chemical reactions ("click" chemistry), or they can be attached to surfaces to initiate polymerization from a substrate, forming polymer brushes. nih.govcenmed.com Multifunctional initiators, containing two or more α-bromoisobutyrate groups, are used to synthesize star polymers. nih.gov
Overview of Research Developments and Specific Contributions of Octadecyl 2-bromoisobutyrate in Polymer Synthesis
This compound is a specialized ATRP initiator that incorporates a long C18 alkyl chain (the octadecyl group). chemsrc.comechemi.com This long hydrophobic chain imparts unique properties to the initiator and the resulting polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H43BrO2 |
| Molecular Weight | 419.48 g/mol |
| CAS Number | 474303-15-6 |
| Appearance | Not specified, but related long-chain initiators are liquids or low-melting solids. |
| Topological Polar Surface Area | 26.3 Ų |
| XLogP3 | 10.3 |
Data sourced from references chemsrc.comechemi.com.
The synthesis of this compound typically involves the esterification of octadecanol (C18-OH) with 2-bromoisobutyryl bromide in the presence of a base like triethylamine (B128534). rsc.org
Table 2: Representative Synthesis of this compound
| Reactants | Reagents | Product |
| Octadecanol | 2-Bromoisobutyryl bromide, Triethylamine | This compound |
Reaction scheme sourced from reference rsc.org.
Research on this compound has highlighted its utility in several specific areas of polymer synthesis:
Synthesis of Comb-like Polymers: A significant application is the polymerization of monomers with long alkyl side chains, such as octadecyl acrylate (B77674) (ODA). google.com Using this compound as an initiator in the ATRP of ODA allows for the creation of well-defined comb-like polymers with hydrophobic, crystallizable side chains. google.com These polymers are of interest for applications such as coatings. google.com
Macroinitiators for Block Copolymers: The octadecyl group can serve as a hydrophobic anchor in amphiphilic block copolymers. For example, this compound can be used to initiate the polymerization of hydrophilic monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) or N-isopropylacrylamide (NIPAAM), resulting in amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in aqueous media. rsc.org
Surface Modification and Functionalization: While not as common as shorter-chain or silane-functionalized initiators, the principle of using long-chain alkyl bromoisobutyrates for surface-initiated ATRP is established. google.com The long alkyl chain can provide a strongly physisorbed layer on certain substrates, enabling the "grafting-from" approach to create polymer brushes.
Structure
2D Structure
Properties
IUPAC Name |
octadecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43BrO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21(24)22(2,3)23/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOQJHMBYJZWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746382 | |
| Record name | Octadecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474303-15-6 | |
| Record name | Octadecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 474303-15-6 | |
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Synthetic Methodologies for Octadecyl 2 Bromoisobutyrate and Analogous α Bromoisobutyrate Initiators
Esterification Reactions for Primary Synthesis of Octadecyl 2-bromoisobutyrate
The primary and most direct method for synthesizing this compound is through the esterification of octadecanol. This can be achieved via direct esterification protocols or transesterification approaches.
Direct Esterification Protocols
Direct esterification involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acyl halide or anhydride. In the case of this compound, the common and efficient method is the reaction of octadecanol with 2-bromoisobutyryl bromide. rsc.orgdss.go.th This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen bromide byproduct. rsc.org The reaction can be performed in a suitable solvent like dichloromethane (B109758) or toluene. rsc.orgdss.go.thtandfonline.com
A typical procedure involves dissolving octadecanol and triethylamine in a solvent, followed by the dropwise addition of 2-bromoisobutyryl bromide at a controlled temperature, often in an ice bath to manage the exothermic reaction. nih.gov The reaction mixture is then typically stirred for several hours at room temperature to ensure complete conversion. rsc.org Purification of the crude product is often achieved by washing with aqueous solutions to remove salts and unreacted starting materials, followed by crystallization or column chromatography. dss.go.th The purity of the final product, this compound, can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org For instance, 1H NMR spectroscopy can confirm the successful esterification by the appearance of characteristic signals for the octadecyl chain protons and the methyl protons of the isobutyrate group. rsc.org
| Reactants | Reagents | Solvent | Key Conditions | Product |
| Octadecanol | 2-bromoisobutyryl bromide, Triethylamine | Dichloromethane or Toluene | Controlled temperature (ice bath), Stirring at room temperature | This compound |
Transesterification Approaches
Transesterification offers an alternative route to ester synthesis, involving the reaction of an ester with an alcohol in the presence of a catalyst. While less common for the direct synthesis of simple alkyl esters like this compound, it is a valuable technique for preparing more complex or functionalized initiators. For instance, a polyethylene (B3416737) chain terminated with an active ester can undergo transesterification with 2-hydroxyethyl α-bromoisobutyrate to create a polyethylene-based macroinitiator. nih.govnih.govfigshare.com This demonstrates the utility of transesterification in modifying existing polymer chains to introduce an ATRP initiating site.
The reaction is typically catalyzed by an acid or a base. In some cases, organocatalysts like diphenyl phosphate (B84403) have been used to promote the ring-opening polymerization of lactones, which can be considered a form of transesterification. tandfonline.com However, strong acidity can sometimes lead to undesirable side reactions. tandfonline.com
Strategies for Functionalization of Bromoisobutyrate Initiators
The versatility of ATRP allows for the synthesis of polymers with various functionalities by using initiators that contain specific chemical groups. This section discusses the preparation of hydroxy-, alkene-, and azide-functionalized bromoisobutyrate initiators.
Preparation of Hydroxy-Functionalized Bromoisobutyrate Initiators
Hydroxy-functionalized ATRP initiators are valuable for synthesizing polymers with terminal hydroxyl groups, which can be further modified or used in applications such as the preparation of polyurethanes and polyesters. tandfonline.com A common hydroxy-functionalized initiator is 2-hydroxyethyl 2-bromoisobutyrate (HEBIB). sigmaaldrich.comscientificlabs.com
The synthesis of HEBIB is typically achieved through the reaction of 2-bromoisobutyryl bromide with an excess of ethylene (B1197577) glycol. tandfonline.com Triethylamine is often used as a base to scavenge the HBr byproduct. tandfonline.com The reaction is usually performed in a solvent like dichloromethane. tandfonline.com The excess ethylene glycol can be removed by washing with water during the work-up procedure.
These initiators can be used to create hydroxy-functionalized telechelic polymers, which are polymers with functional groups at both ends of the chain. scientificlabs.com For example, a hydroxy-functionalized initiator can be used to initiate the polymerization, and the resulting polymer can be end-capped with a molecule containing a hydroxyl group. tandfonline.com
| Initiator | Synthesis Reactants | Key Features |
| 2-hydroxyethyl 2-bromoisobutyrate (HEBIB) | 2-bromoisobutyryl bromide, Ethylene glycol | Introduces a terminal hydroxyl group |
Synthesis of Alkene-Functionalized Bromoisobutyrate Initiators
Alkene-functionalized initiators introduce a terminal double bond, which can be used for post-polymerization modifications via reactions such as thiol-ene coupling or as a site for further polymerization. acs.orgresearchgate.net The synthesis of these initiators often involves the esterification of an alcohol containing an alkene group with 2-bromoisobutyryl bromide. For example, reacting allyl alcohol with 2-bromoisobutyryl bromide would yield allyl 2-bromoisobutyrate.
These initiators are instrumental in creating polymers with diverse architectures. For instance, a polymer synthesized using an alkene-functionalized initiator can have its terminal bromine atom replaced with an azide (B81097) group, leading to a heterobifunctional polymer with both an alkene and an azide end group. acs.org This allows for orthogonal functionalization using different "click" chemistry reactions. acs.org
Development of Azide-Functionalized Bromoisobutyrate Initiators for Orthogonal Click Chemistry
Azide-functionalized initiators are particularly useful for introducing an azide group at the α-chain end of a polymer. This azide group can then participate in highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules or to form block copolymers. acs.orgacs.orgnih.gov
A common strategy for synthesizing an azide-functionalized initiator is to first prepare a hydroxy-functionalized initiator, such as 3-azidopropan-1-ol, and then esterify it with 2-bromoisobutyryl bromide. researchgate.net Alternatively, a polymer can be synthesized using a standard initiator, and the terminal halogen can be subsequently displaced by an azide nucleophile, such as sodium azide. acs.org
The use of azide-functionalized initiators in combination with other functional groups allows for orthogonal functionalization, where different parts of the polymer chain can be modified independently using different chemical reactions. acs.org This provides a powerful tool for the design of complex and well-defined polymer architectures. acs.org For example, a polymer with an α-azide group and an ω-alkyne group can be cyclized or used to create block copolymers through intramolecular or intermolecular click reactions, respectively.
| Functional Group | Synthetic Approach | Application in Polymer Chemistry |
| Hydroxy | Esterification of a diol with 2-bromoisobutyryl bromide | Synthesis of telechelic polymers, precursors for polyurethanes and polyesters |
| Alkene | Esterification of an unsaturated alcohol with 2-bromoisobutyryl bromide | Post-polymerization modification (e.g., thiol-ene coupling), synthesis of graft copolymers |
| Azide | Esterification of an azide-containing alcohol or subsequent substitution of the terminal bromine | "Click" chemistry reactions for bioconjugation, surface modification, and synthesis of complex architectures |
Synthesis of Thiol-Terminated Bromoisobutyrate Initiators for Surface Grafting
The synthesis of thiol-terminated bromoisobutyrate initiators is fundamental for modifying surfaces, particularly noble metals like gold, to enable "grafting-from" polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). This method allows for the growth of dense polymer brushes directly from the substrate. A common strategy involves the synthesis of ω-mercaptoalkyl bromoisobutyrates.
One prevalent synthetic route involves the esterification of a hydroxyl-terminated thiol with 2-bromoisobutyryl bromide. For instance, ω-mercaptoundecyl bromoisobutyrate is synthesized for creating self-assembled monolayers (SAMs) on gold surfaces. acs.org These SAMs present the bromoisobutyrate group outwards, ready to initiate polymerization upon the introduction of a monomer and catalyst system. acs.org The thiol group provides a strong anchoring point to the gold surface, forming a stable platform for polymer brush synthesis. acs.org
Another approach involves reacting a bifunctional molecule containing a thiol or a protected thiol group with 2-bromoisobutyryl bromide. This ensures the presence of a terminal thiol group available for surface anchoring. The stability of the resulting SAM is critical for successful polymerization, especially at elevated temperatures. To enhance thermal stability, bidentate thiol-based initiators have been developed. These molecules feature two thiol groups, which create a more robust "chelate effect" with the gold surface, ensuring the initiator remains anchored during polymerization. google.com
| Initiator Name | Synthetic Precursors | Application |
| ω-Mercaptoundecyl bromoisobutyrate | ω-Mercaptoundecanol, 2-Bromoisobutyryl bromide | Formation of initiator SAMs on gold for SI-ATRP. acs.org |
| 16-Mercaptohexadecyl 2-bromo-2-methylpropanoate (B8525525) (MBM) | 16-Mercaptohexadecanol, 2-Bromoisobutyryl bromide | Growth of polymer brushes from gold surfaces. google.com |
| 16-(3,5-bis(mercaptomethyl)phenoxy)hexadecyl 2-bromo-2-methylpropanoate (BMTBM) | 16-(3,5-bis(hydroxymethyl)phenoxy)hexadecan-1-ol, 2-Bromoisobutyryl bromide | Thermally stable initiator for ATRP at elevated temperatures. google.com |
Design and Synthesis of Amphiphilic Bromoisobutyrate Initiators
Amphiphilic bromoisobutyrate initiators are designed to create block copolymers with distinct hydrophobic and hydrophilic segments. These materials are of significant interest for their self-assembly properties in solution, forming structures like micelles and vesicles. The synthesis of these initiators can be approached in two primary ways: by creating a bifunctional initiator with inherent amphiphilicity or by synthesizing a macroinitiator that is itself an amphiphilic block copolymer.
A direct method for creating an amphiphilic initiator involves the esterification of a long-chain fatty alcohol, such as octadecanol, with 2-bromoisobutyryl bromide. This yields a hydrophobic initiator like this compound (C18-Br). rsc.org This initiator can then be used to polymerize hydrophilic monomers, resulting in an amphiphilic diblock copolymer.
A more versatile approach is the synthesis of amphiphilic macroinitiators. For example, poly(ethylene glycol) octadecyl ether (C18-PEG-OH), an amphiphilic molecule, can be reacted with 2-bromoisobutyryl bromide. rsc.org This reaction attaches the ATRP-initiating bromoisobutyrate group to the hydrophilic PEG end of the molecule, creating an amphiphilic macroinitiator (C18-PEG-Br). rsc.org This macroinitiator can subsequently be used to polymerize hydrophobic monomers, yielding a triblock copolymer with a central hydrophobic block and outer hydrophilic blocks, or vice-versa depending on the monomer used. The degree of esterification in such reactions is often very high, reaching at least 99% as confirmed by NMR spectroscopy. rsc.org
Another powerful strategy employs small, bifunctional initiators that possess both a hydroxyl and a bromoisobutyrate group, such as 2-hydroxyethyl 2-bromoisobutyrate. researchgate.netresearchgate.net This dual-functional molecule can initiate two different types of polymerization sequentially. For instance, the hydroxyl group can initiate the ring-opening polymerization (ROP) of a cyclic ester like lactide to form a hydrophobic polyester (B1180765) block, while the bromoisobutyrate end can initiate the ATRP of a hydrophilic monomer like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) to form a hydrophilic block. researchgate.netresearchgate.net This leads to the formation of well-defined amphiphilic diblock copolymers. researchgate.net
| Initiator Type | Synthetic Strategy | Resulting Polymer Structure |
| Long-Chain Alkyl Initiator | Esterification of octadecanol with 2-bromoisobutyryl bromide. rsc.org | Amphiphilic diblock copolymer (hydrophobic tail, hydrophilic polymer block). |
| Amphiphilic Macroinitiator | Esterification of poly(ethylene glycol) octadecyl ether with 2-bromoisobutyryl bromide. rsc.org | Amphiphilic block copolymers. |
| Bifunctional Initiator | Using 2-hydroxyethyl 2-bromoisobutyrate to sequentially perform ROP and ATRP. researchgate.netresearchgate.net | Amphiphilic diblock copolymers (e.g., polylactide-b-poly(DMAEMA)). researchgate.net |
Optimization of Synthetic Pathways and Purification Techniques for High-Purity Initiators
The success of controlled radical polymerizations like ATRP is highly dependent on the purity of the initiator. Impurities can interfere with the catalyst system, lead to side reactions, or cause uncontrolled initiation events, all of which result in polymers with broad molecular weight distributions and poor control over the architecture. Therefore, optimization of synthetic pathways and rigorous purification are essential.
The synthesis of α-bromoisobutyrate initiators, typically achieved through the esterification of an alcohol with 2-bromoisobutyryl bromide, is often performed in the presence of a base like triethylamine to neutralize the HBr byproduct. rsc.org Optimizing reaction conditions—such as temperature, reaction time, and stoichiometry—is crucial to drive the reaction to completion and minimize side products. The degree of esterification can be precisely monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the reaction is complete. rsc.org For instance, the synthesis of C18-Br and C18-PEG-Br has been shown to achieve an esterification degree of at least 99%. rsc.org
Purification is a critical final step. Common techniques for purifying α-bromoisobutyrate initiators include:
Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the desired initiator from unreacted starting materials and byproducts. researchgate.net
Precipitation/Recrystallization: For solid initiators, recrystallization from a suitable solvent system can yield highly pure crystalline material. For polymeric or liquid initiators, precipitation is a common method. For example, polymers made via ATRP are often purified by dissolving the reaction mixture in a good solvent (like THF) and then precipitating it into a non-solvent (like a methanol/water mixture or hexane) to remove the copper catalyst and unreacted monomer. sigmaaldrich.com
Washing: Liquid-liquid extraction or washing with aqueous solutions (e.g., dilute acid, base, or brine) can be used to remove water-soluble impurities and unreacted reagents.
For polymerizations initiated by these compounds, further optimization involves minimizing the catalyst concentration. Techniques like Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to use only parts-per-million levels of the copper catalyst. cmu.edu This not only simplifies the final polymer purification but also makes the process more cost-effective and environmentally friendly. The use of a "sacrificial initiator," a small-molecule initiator like ethyl 2-bromoisobutyrate added to a surface-initiated polymerization, allows for monitoring the progress of the reaction in solution via techniques like Gel Permeation Chromatography (GPC), providing an estimate of the molecular weight of the polymer chains grown from the surface. google.com
| Technique | Purpose | Examples |
| Synthesis Optimization | Maximize yield and purity of the initiator. | Monitoring reaction completion by NMR to ensure >99% esterification. rsc.org |
| Column Chromatography | Separate initiator from byproducts and unreacted starting materials. | Purification of a fluorescein-based bromoisobutyrate initiator on a silica column. researchgate.net |
| Precipitation | Purify the final polymer by removing the catalyst and residual monomer. | Precipitating the polymer solution in a non-solvent like hexane. sigmaaldrich.com |
| Low-Catalyst ATRP | Reduce catalyst contamination in the final product. | Employing ARGET or ICAR ATRP techniques. cmu.edu |
| Sacrificial Initiator | Monitor the kinetics of surface-initiated polymerization. | Adding ethyl 2-bromoisobutyrate to the reaction mixture. google.com |
Mechanistic and Kinetic Investigations of Atom Transfer Radical Polymerization Initiated by Octadecyl 2 Bromoisobutyrate
Analysis of Reversible Activation-Deactivation Equilibrium in ATRP Systems
The fundamental principle of ATRP is the reversible halogen atom transfer between a dormant alkyl halide species (R-X, the initiator or polymer chain end) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This process generates a propagating radical (R•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)Br). mdpi.comacs.org This equilibrium is characterized by the activation rate constant (kact) and the deactivation rate constant (kdeact). A well-controlled polymerization requires the equilibrium to heavily favor the dormant species, keeping the radical concentration low to minimize termination reactions. mdpi.comacs.orgdiva-portal.org
The choice of the transition metal catalyst and its coordinating ligand is critical in modulating the ATRP equilibrium (KATRP = kact/kdeact). scribd.com Copper-based systems are the most extensively used catalysts for ATRP due to their high efficiency and versatility. scribd.comacs.org The ligand, typically a nitrogen-based compound, plays a crucial role in solubilizing the copper salt and tuning the catalyst's redox potential and geometry, which in turn influences the activation and deactivation rates. scribd.com
The structure of the initiator is paramount for achieving a controlled polymerization, as it dictates the number of growing polymer chains. diva-portal.org Octadecyl 2-bromoisobutyrate possesses a tertiary alkyl halide structure at the 2-bromoisobutyrate moiety. Tertiary alkyl halides are highly efficient initiators because the carbon-bromine bond is readily cleaved homolytically upon interaction with the catalyst, leading to a high initiation efficiency. diva-portal.org This ensures that all polymer chains begin to grow simultaneously, which is a prerequisite for producing polymers with low polydispersity. diva-portal.org
The activation rate constant (kact) is directly influenced by the stability of the formed radical and the strength of the carbon-halogen bond. The 2-bromoisobutyrate group is a standard in ATRP because it provides a good balance of reactivity for efficient initiation without promoting excessive side reactions. While the long octadecyl chain does not directly participate in the electronic activation process, its steric bulk and potential influence on phase behavior (e.g., in emulsion or dispersion polymerizations) can indirectly affect the accessibility of the catalytic site and thus the apparent activation rate.
Polymerization Kinetics and Macromolecular Control
A hallmark of a controlled polymerization like ATRP is the ability to produce polymers with predictable molecular weights and narrow molecular weight distributions, often quantified by the Polydispersity Index (PDI, or Mw/Mn). google.com
In a well-controlled ATRP, the concentration of propagating radicals remains low and relatively constant throughout the reaction. This leads to a polymerization rate that is first-order with respect to the monomer concentration. This is typically visualized by a linear relationship when plotting the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]t) versus time.
ln([M]₀ / [M]t) = kₚ[R•]t = kₐₚₚt
Where kₚ is the propagation rate constant and [R•] is the concentration of active radicals. The linear nature of this plot confirms that the number of active chains is constant, a key indicator of a controlled process with minimal termination events. Studies involving similar 2-bromoisobutyrate initiators for monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656) (St) consistently show this linear kinetic profile, confirming the "living" nature of the polymerization. acs.org
In an ideal ATRP, where initiation is fast and transfer and termination reactions are negligible, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion. diva-portal.org The theoretical molecular weight can be predicted based on the initial ratio of monomer to initiator. diva-portal.org
The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of the polymer chains. A PDI value of 1.0 indicates that all polymer chains have the same length. In controlled radical polymerizations, PDI values are typically low, often below 1.5 and ideally approaching 1.1. acs.orggoogle.com For polymerizations initiated with alkyl 2-bromoisobutyrates, it is common to achieve PDI values in the range of 1.10 to 1.30, demonstrating excellent control over the chain growth process. acs.orggoogle.com
The table below presents typical data from an ATRP of methyl methacrylate (MMA) using a 2-bromoisobutyrate initiator, illustrating the relationship between conversion, molecular weight, and PDI.
| Time (h) | Conversion (%) | Mn (Experimental) | Mn (Theoretical) | PDI (Mw/Mn) |
| 1 | 25 | 5,200 | 5,000 | 1.18 |
| 2 | 48 | 9,800 | 9,600 | 1.15 |
| 3 | 65 | 13,500 | 13,000 | 1.13 |
| 4 | 82 | 16,800 | 16,400 | 1.12 |
| 5 | 91 | 18,500 | 18,200 | 1.11 |
This table contains illustrative data based on typical ATRP results.
Mitigation of Side Reactions and Enhancement of Polymerization Control
Although ATRP is a powerful technique, its efficiency can be compromised by side reactions. The primary side reactions are termination through radical coupling or disproportionation, and chain transfer. acs.org These events lead to the formation of "dead" polymer chains, a loss of chain-end functionality, and a broadening of the molecular weight distribution (higher PDI). diva-portal.org
The probability of these side reactions increases with a higher concentration of radicals. Therefore, maintaining a low radical concentration by ensuring the activation-deactivation equilibrium strongly favors the dormant state is crucial. mdpi.comdiva-portal.org This is achieved by carefully selecting the reaction components and conditions:
Catalyst/Ligand System: A catalyst with a high deactivation rate constant (kdeact) is essential to quickly cap the growing polymer chains, minimizing the time they spend as active radicals.
Solvent: The choice of solvent can impact catalyst activity and solubility. nih.gov In some cases, less polar solvents can lead to a more controlled polymerization by modulating the catalyst's redox properties. nih.gov
Temperature: Higher temperatures increase the rate of both propagation and termination. acs.org While this can shorten reaction times, it can also lead to more side reactions. An optimal temperature must be found to balance reaction speed with control. acs.org
Initiator Purity: Impurities in the initiator can interfere with the catalyst or generate unwanted radicals, disrupting the polymerization.
For long-chain initiators like this compound, the hydrophobic tail can be advantageous in certain polymerization media, such as miniemulsion or dispersion polymerization, by acting as a reactive surfactant or anchor. cmu.edu However, it can also create challenges related to solubility and mass transport, which must be managed by optimizing solvent choice and agitation to ensure homogeneous reaction conditions and mitigate potential side reactions.
Exploration of Advanced ATRP Variants Utilizing this compound and Related Initiators
Reverse ATRP Mechanisms and Applications
Reverse Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers. Unlike normal ATRP, which starts with an alkyl halide initiator and a catalyst in a lower oxidation state (e.g., Cu(I)), reverse ATRP employs a conventional radical initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN), and a catalyst in a higher oxidation state (e.g., Cu(II)). labinsights.nl The radicals generated from the thermal decomposition of AIBN initiate monomer polymerization. The growing polymer radical is then reversibly deactivated by the Cu(II) complex, forming a dormant polymer species with a terminal halogen and the reduced Cu(I) activator complex. This process establishes the dynamic equilibrium essential for controlled polymerization. diva-portal.org
While this compound is a quintessential initiator for normal ATRP, its role in reverse ATRP is nuanced and primarily manifests in a specialized variation known as Simultaneous Reverse and Normal Initiation (SR&NI) ATRP. cmu.educmu.edu This technique was developed to enable the use of highly active (and often air-sensitive) catalysts in their more stable, higher oxidation state, while still ensuring that the majority of polymer chains are initiated by the desired alkyl halide. cmu.eduresearchgate.net
In an SR&NI ATRP system, four key components are present: a conventional radical initiator (like AIBN), a catalyst in its higher oxidation state (e.g., CuBr₂/Ligand), the monomer, and a normal ATRP initiator such as this compound. cmu.edu The process begins with the thermal decomposition of AIBN, which generates radicals that both initiate polymerization and reduce a small amount of the Cu(II) complex to the active Cu(I) state. researchgate.net This in situ-generated Cu(I) activator can then initiate polymerization from the this compound molecules via the normal ATRP mechanism. google.com Consequently, the polymerization proceeds through two concurrent initiation pathways, but the vast majority of polymer chains originate from the this compound, ensuring the incorporation of the octadecyl functionality at the chain end. cmu.eduresearchgate.net
The key advantage of this dual-initiation approach is that it combines the benefits of both normal and reverse ATRP. It allows for the use of air-stable Cu(II) complexes, avoiding the handling of sensitive Cu(I) species, while producing polymers where the molecular weight is determined primarily by the ratio of monomer to the alkyl halide initiator ([M]/[RX]), similar to a normal ATRP process. cmu.edu
Table 1: Comparison of Components in Different ATRP Initiation Systems
| Component | Normal ATRP | Reverse ATRP | SR&NI ATRP (with this compound) |
| Primary Initiator | This compound | Conventional Radical Initiator (e.g., AIBN) | This compound (major) & AIBN (minor) |
| Copper Catalyst State | Cu(I) (Activator) | Cu(II) (Deactivator) | Cu(II) (Deactivator) |
| Initial Reaction | Activation of Alkyl Halide | Decomposition of AIBN & Deactivation of Radical | Decomposition of AIBN & Activation of Alkyl Halide |
| Chain End Functionality | Derived from Initiator (Octadecyl group) | Derived from AIBN fragment | Predominantly from Initiator (Octadecyl group) |
Kinetic and Research Findings
Research into SR&NI ATRP has demonstrated its effectiveness in producing well-defined polymers with low polydispersity (Mw/Mn < 1.10). cmu.edu The kinetics are influenced by the concentrations of both the conventional initiator and the alkyl halide. The rate of polymerization can be tuned by adjusting the AIBN concentration, which controls the amount of Cu(I) activator generated, while the final molecular weight remains primarily dependent on the concentration of this compound. cmu.eduresearchgate.net This decoupling provides an additional layer of control over the polymerization process.
For instance, a study on the SR&NI of n-butyl acrylate (B77674) and styrene using a CuBr₂/Me₆-TREN catalyst system showed that well-defined polymers were obtained, and the targeted molecular weights were mainly determined by the ratio of monomer to the alkyl halide initiator. cmu.edu Although this specific study did not use this compound, the principles are directly transferable.
Table 2: Exemplary Reaction Conditions for SR&NI ATRP
| Parameter | Value/Compound | Purpose |
| Monomer | Methyl Methacrylate (MMA) | Polymer backbone |
| Initiator (Normal) | This compound | Primary source of polymer chains and end-group functionality |
| Initiator (Reverse) | AIBN | Generates radicals to reduce Cu(II) to Cu(I) |
| Catalyst | CuBr₂ | Air-stable catalyst precursor (deactivator) |
| Ligand | Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN) | Forms a complex with copper to modulate its activity |
| Molar Ratio | [MMA]:[Initiator]:[CuBr₂]:[AIBN] = 200:1:0.05:0.2 | Controls molecular weight and polymerization rate |
| Solvent | Anisole | To solubilize reactants |
| Temperature | 90 °C | To ensure thermal decomposition of AIBN |
This table presents hypothetical yet representative conditions based on published SR&NI procedures. cmu.edu
Applications of Reverse ATRP Involving Octadecyl Functionality
The primary application of using this compound in an SR&NI ATRP process is the synthesis of polymers with a terminal long alkyl chain, which imparts specific hydrophobic properties to the macromolecule.
Synthesis of Amphiphilic Block Copolymers: Polymers synthesized with an this compound initiator via SR&NI possess a hydrophobic octadecyl α-terminus and a bromine ω-terminus. This ω-terminus can act as a macroinitiator for a subsequent normal ATRP of a hydrophilic monomer. mdpi.comnih.gov This process yields amphiphilic AB block copolymers, which can self-assemble in solution to form micelles or other nanostructures, making them suitable for applications in drug delivery, emulsification, and as reactive surfactants. mdpi.comnih.govcmu.edu
Surface Modification and Polymer Brushes: The SR&NI method can be extended to surface-initiated polymerizations ("grafting from") to create polymer brushes with specific functionalities. acs.orgcmu.edu While typically an initiator is covalently bound to a substrate, the principles of reverse and SR&NI ATRP can be applied to grow polymers from initiator-functionalized surfaces. acs.orgacs.org For example, a two-step reverse ATRP process has been successfully used to create binary polymer brushes, demonstrating the technique's utility in fabricating complex surface architectures. acs.orgacs.orgresearchgate.net Synthesizing polymers with a hydrophobic octadecyl anchor can be used to modify surfaces to control properties like wetting, adhesion, and biocompatibility. acs.org The resulting polymer-grafted surfaces can exhibit switchable properties in response to different solvent environments. researchgate.net
Synthesis of Advanced Polymer Architectures Utilizing Octadecyl 2 Bromoisobutyrate As an Initiator
Precision Synthesis of Homopolymers with Defined Molecular Weights and Narrow Polydispersities
The primary advantage of using initiators like Octadecyl 2-bromoisobutyrate in ATRP is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions, often quantified by a low polydispersity index (PDI, Mw/Mn). researchgate.netnih.gov The polymerization process is controlled through a reversible activation/deactivation equilibrium between the growing polymer chains (active radicals) and dormant species (halide-terminated chains). acs.org
The octadecyl group of the initiator allows for the synthesis of homopolymers with significant hydrophobic character. For instance, the polymerization of monomers like octadecyl acrylate (B77674) (ODA) or octadecyl methacrylate (B99206) (ODMA) can be effectively initiated by this compound. acs.orggoogle.com Research has demonstrated the optimization of ATRP for ODA to yield comb-like polymers with predictable molecular weights and PDI values close to 1.1. acs.orgacs.org This level of control is crucial for applications where uniform polymer chain length is essential. The initiation efficiency is typically high, meaning that most initiator molecules start a polymer chain, leading to a strong correlation between the theoretical molecular weight (calculated from the monomer-to-initiator ratio) and the experimentally determined molecular weight. cmu.edu
Table 1: Representative Data for Homopolymer Synthesis via ATRP using an Octadecyl-Functionalized Initiator
| Monomer | Targeted Molecular Weight (g/mol) | Experimental Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI, Mw/Mn) | Reference |
|---|---|---|---|---|
| n-butyl acrylate | 10,800 | 12,700 | 1.09 | nih.gov |
| octadecyl acrylate | Not Specified | 15,000 | 1.20 | google.com |
| methyl methacrylate | 11,500 | 11,500 | 1.24 | researchgate.net |
Design and Synthesis of Block Copolymers via Sequential Monomer Addition
The "living" nature of ATRP, where the polymer chain ends retain their active halogen functionality, is particularly advantageous for the synthesis of block copolymers. acs.org By introducing a second monomer after the first has been consumed, the polymer chain can be extended to form a diblock copolymer. This process can be repeated to create more complex architectures like triblock copolymers. acs.orgnih.gov
Diblock Copolymer Architectures
Using this compound as the initial initiator, a hydrophobic polymer block can be synthesized first. For example, a poly(octadecyl methacrylate) (PODMA) block can be formed, creating a dormant macroinitiator. The subsequent addition of a different monomer, such as a hydrophilic one like poly(ethylene glycol) methyl ether methacrylate (PEGMA), leads to the formation of an amphiphilic diblock copolymer (e.g., PODMA-b-PPEGMA). doi.org This sequential addition method allows for precise control over the length of each block, which is critical for controlling the self-assembly behavior of the resulting copolymer. acs.org
Triblock Copolymer Architectures
The synthesis of triblock copolymers (ABA or ABC type) can also be achieved through sequential monomer addition. nih.gov An ABC triblock copolymer, for instance, can be prepared by initiating a first block (A) with this compound, followed by the sequential polymerization of a second (B) and third (C) monomer. An example is the synthesis of poly(ε-caprolactone)-b-poly(octadecyl methacrylate)-b-poly(dimethylaminoethyl methacrylate), where the distinct chemical nature of each block is designed for a specific function. cmu.edu Alternatively, ABA triblock copolymers, such as poly(methyl methacrylate)-b-poly(lauryl methacrylate)-b-poly(methyl methacrylate), are often synthesized using a difunctional initiator that grows two A blocks from a central B block. cmu.edu A similar strategy could be employed where a central block is initiated by a difunctional analog of this compound.
Table 2: Examples of Block Copolymers Synthesized via Sequential ATRP
| Copolymer Architecture | Block A | Block B | Block C | Overall PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Diblock (AB) | Polystyrene | Poly(acrylic acid) | N/A | <1.35 | aliyuncs.com |
| Triblock (ABA) | Poly(N-isopropyl acrylamide) | Poly(2-methacryloyloxyethyl phosphorylcholine) | Poly(N-isopropyl acrylamide) | <1.20 | nih.gov |
| Triblock (ABC) | Poly(ε-caprolactone) | Poly(octadecyl methacrylate) | Poly(dimethylaminoethyl methacrylate) | <1.20 | cmu.eduresearchgate.net |
Macromolecular Engineering Through Macroinitiator Approaches
Macromolecular engineering allows for the creation of complex polymer structures by combining different polymerization techniques. A common strategy is the synthesis of a macroinitiator—a polymer chain with an initiating group at its end—which is then used to initiate the polymerization of a second monomer. scribd.com
Preparation of this compound-Terminated Macroinitiators
An this compound-terminated macroinitiator can be prepared by taking a pre-formed polymer with a reactive end-group, such as a hydroxyl (-OH), and chemically modifying it. For example, a polymer like poly(ethylene glycol) octadecyl ether (C18-PEG-OH), which has a hydrophobic octadecyl tail and a hydrophilic PEG body ending in a hydroxyl group, can be reacted with 2-bromoisobutyryl bromide. rsc.org This esterification reaction attaches the 2-bromoisobutyrate group to the polymer's terminus, converting it into a C18-PEG-Br macroinitiator, ready for use in ATRP. rsc.org Similarly, hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) has been functionalized with 2-bromoisobutyrate groups to create PDMS macroinitiators for ATRP. researchgate.net This approach is versatile, allowing the incorporation of the this compound initiator functionality onto a wide variety of polymer backbones.
Application of Macroinitiators in Controlled Block and Graft Copolymerization
Once prepared, these macroinitiators are powerful tools for synthesizing block and graft copolymers. A block copolymer is formed when the macroinitiator is used to polymerize a second monomer from its chain end. For instance, the C18-PEG-Br macroinitiator can initiate the ATRP of N-isopropylacrylamide (NIPAAM) to produce a C18-PEG-b-PNIPAAM diblock copolymer. rsc.org
This "grafting-from" approach is also highly effective for creating graft copolymers, where polymer chains are grown from a backbone polymer. researchgate.netmdpi.com If a backbone polymer is synthesized to have multiple pendant hydroxyl groups, these can be converted into 2-bromoisobutyrate initiating sites. Subsequent ATRP of a monomer like styrene (B11656) or methyl methacrylate results in a "molecular brush" or graft copolymer, with well-defined side chains grafted from the main polymer backbone. researchgate.net This method provides excellent control over the length and density of the grafted chains. researchgate.netresearchgate.net
Hybrid Polymerization Strategies
Hybrid polymerization strategies combine two or more distinct polymerization mechanisms, either concurrently or sequentially in one pot, to synthesize complex macromolecules such as block copolymers that are inaccessible through a single polymerization method. The use of initiators capable of initiating different types of polymerization is central to these strategies.
The combination of ATRP and Ring-Opening Polymerization (ROP) is a powerful method for synthesizing amphiphilic block copolymers, particularly those combining a polyester (B1180765) block with a polymethacrylate (B1205211) block. This is often achieved using a bifunctional initiator that possesses both a hydroxyl group for ROP and a halide group for ATRP.
A pertinent example is the synthesis of triblock copolymers of poly(ε-caprolactone)-b-poly(octadecyl methacrylate)-b-poly(dimethylaminoethyl methacrylate). google.com In this process, a bifunctional initiator, 2-hydroxyethyl 2-bromoisobutyrate, is used. The hydroxyl group, in conjunction with a catalyst like tin(II) hexanoate (B1226103), first initiates the anionic ROP of a cyclic ester like ε-caprolactone to form a polyester macroinitiator. google.comresearchgate.net The terminal 2-bromoisobutyrate group of this macroinitiator is then used to initiate the ATRP of octadecyl methacrylate (ODMA), followed by another monomer if desired. google.com
This sequential approach allows for the controlled growth of each block. However, challenges exist, as the order of polymerization can be critical. For instance, the ROP of ε-caprolactone cannot proceed in the presence of dimethylaminoethyl methacrylate (DMAEMA) because the amine groups deactivate the tin(II) hexanoate catalyst. researchgate.net
A one-pot, simultaneous approach for the copolymerization of ε-caprolactone (via anionic ROP) and octadecyl methacrylate (via ATRP) has also been demonstrated using the same dual-functionality initiator. rsc.org This method requires careful selection of catalysts and reaction conditions to ensure both polymerization mechanisms proceed without interfering with one another. rsc.orgnih.gov
Table 1: Example of a One-Pot Dual ROP-ATRP System This table is based on findings for a dual polymerization system analogous to one that could involve this compound.
| Parameter | Value / Condition |
|---|---|
| Polymerization Type | Simultaneous Anionic Ring-Opening Polymerization (AROP) and Atom Transfer Radical Polymerization (ATRP) rsc.org |
| Monomer 1 (AROP) | ε-caprolactone (CL) rsc.org |
| Monomer 2 (ATRP) | Octadecyl methacrylate (ODMA) rsc.org |
| Initiator | Hydroxylethyl 2-bromoisobutyrate rsc.org |
| AROP Catalyst | Tin(II) ethylhexanoate rsc.org |
| ATRP Catalyst | CuCl/d-n-bipy rsc.org |
| Temperature | 75 °C rsc.org |
| Outcome | Simultaneous formation of both homopolymeric blocks, resulting in a copolymer with controlled molecular weight and narrow polydispersity. rsc.org |
The integration of ATRP with anionic polymerization is a cornerstone of hybrid strategies, particularly for creating block copolymers from monomers that polymerize via different mechanisms. As detailed previously, the synthesis of a poly(ε-caprolactone)-b-poly(octadecyl methacrylate) block copolymer is a prime example of this combination. google.com
The process typically involves two discrete steps:
Anionic Polymerization: The first block is synthesized using an anionic mechanism. For instance, the anionic ring-opening polymerization of ε-caprolactone is initiated by a species like hydroxyethyl (B10761427) 2-bromoisobutyrate in the presence of a suitable catalyst. google.comresearchgate.net This creates a macroinitiator with a dormant ATRP initiating site at its terminus.
Atom Transfer Radical Polymerization: The second monomer, octadecyl methacrylate, is then added. The 2-bromoisobutyrate end-group of the macroinitiator initiates the ATRP of the ODMA, growing the second block from the end of the first. google.com This results in a well-defined diblock copolymer. The living nature of ATRP allows for the subsequent addition of other vinyl monomers to create triblock or multiblock copolymers. google.com
Multi-component systems that combine the precision of ATRP, the specificity of enzymatic catalysis, and the efficiency of click chemistry represent a frontier in polymer synthesis. While a system employing this compound in a single pot for all three processes has not been definitively reported, the principles are well-established through various related studies.
Click-ATRP: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, is frequently combined with ATRP to synthesize complex architectures. acs.orgmdpi.com A polymer containing an octadecyl methacrylate block can be prepared with terminal or side-chain functionalities (azide or alkyne groups) that can subsequently undergo click reactions. This can be achieved by using a functional initiator, such as Propargyl 2-bromoisobutyrate, which introduces an alkyne group for subsequent click ligation. cenmed.com Alternatively, a polymer chain can be functionalized after polymerization to prepare it for clicking to another polymer or molecule. researchgate.net
Chemoenzymatic-ATRP: This approach leverages enzymes as catalysts for one of the polymerization steps, offering a "green" and highly specific synthesis route. rsc.orgnih.gov For example, an enzymatic ring-opening polymerization (eROP) catalyzed by an enzyme like Candida antarctica lipase (B570770) B (CaLB) can be combined with ATRP. rsc.orgnih.gov This can be done sequentially, where a bifunctional initiator is first used for eROP to create a macroinitiator, which then initiates ATRP of a monomer like octadecyl methacrylate. rsc.org A simultaneous, one-pot chemoenzymatic-ATRP has also been demonstrated, showcasing the potential for these advanced hybrid systems. rsc.org
Combining all three components would allow for the creation of highly complex and tailored macromolecules, where, for instance, a biodegradable block is grown enzymatically, a hydrophobic block is grown via ATRP of octadecyl methacrylate, and the entire structure is then clicked onto another functional molecule or surface. rsc.org
Fabrication of Multifunctional and Telechelic Polymers
Telechelic polymers are macromolecules that contain one or more reactive functional end-groups. This compound is explicitly designed as an ATRP initiator for creating stearyl-functionalized telechelic polymers. rsc.org
When this compound initiates the polymerization of a vinyl monomer, the octadecyl group becomes the alpha (α) end-group of the resulting polymer chain. This long C18 alkyl chain imparts specific properties to the polymer, such as hydrophobicity, self-assembly capabilities, or surface activity. The other end of the chain, the omega (ω) end-group, retains the terminal bromine atom from the ATRP process. This bromine is itself a functional group that can be retained or transformed through post-polymerization modification into other functionalities (e.g., azide (B81097), amine, or hydroxyl groups), making the polymer telechelic. google.comrsc.org
The synthesis of ABC triblock copolymers, such as poly(ε-caprolactone)-b-poly(octadecyl methacrylate)-b-poly(dimethylaminoethyl methacrylate), further illustrates the creation of multifunctional polymers. google.com Here, each block provides a different functionality: the polyester block offers biodegradability, the poly(octadecyl methacrylate) block provides a structural or hydrophobic component, and the poly(dimethylaminoethyl methacrylate) block can provide pH-responsiveness or a site for quaternization.
Synthesis of Complex Polymer Topologies (e.g., Star Polymers, Branched Polymers, Polymer Networks)
Beyond linear block copolymers, this compound and related initiators are instrumental in synthesizing more complex polymer topologies. A prominent strategy is the "grafting-from" approach, where initiator molecules are first immobilized on a surface, and polymer chains are then grown from these anchored sites.
This method has been used to create polymer brushes on the surface of inorganic nanoparticles, effectively forming star-like or branched polymer architectures. For example, poly(octadecyl acrylate) and poly(octadecyl methacrylate) have been grafted from the surface of silica (B1680970) colloids and magnesium dihydroxide (MDH) nanoparticles. researchgate.netacs.org The process involves:
Surface Functionalization: The hydroxyl groups on the nanoparticle surface are reacted with a molecule like 2-bromoisobutyryl bromide. This covalently attaches 2-bromoisobutyrate initiator moieties to the particle surface. researchgate.net
Surface-Initiated ATRP: The functionalized nanoparticles are then used as a macroinitiator for the ATRP of octadecyl methacrylate or acrylate. This results in dense polymer chains being grown from the core, creating a hybrid organic-inorganic nanocomposite. researchgate.netacs.org
These polymer-grafted nanoparticles exhibit enhanced compatibility with polymer matrices and can be used to modify properties like flame retardancy or dispersion stability. researchgate.netacs.org The resulting polymer chains have been shown to have controlled molecular weights and low polydispersity, demonstrating the precision of the ATRP method in creating these complex topologies. researchgate.net
Table 2: Synthesis of Polymer-Grafted Nanocomposites via Surface-Initiated ATRP This table summarizes findings from the "grafting-from" approach using monomers relevant to the initiator.
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Core Material | Magnesium Dihydroxide (MDH) researchgate.net | Silica Colloids acs.org |
| Surface Functionalization | Reaction with 2-bromoisobutyryl bromide researchgate.net | Attachment of 2-bromoisobutyrate initiator acs.org |
| Monomer | Octadecyl methacrylate (ODMA) researchgate.net | Octadecyl acrylate (ODA) acs.org |
| Polymerization Method | Surface-Initiated ATRP ("grafting-from") researchgate.net | Surface-Initiated ATRP ("grafting-from") acs.org |
| Resulting Polymer | Poly(octadecyl methacrylate) | Poly(octadecyl acrylate) |
| Final Molecular Weight (Mn) | 38,400 g/mol researchgate.net | Not specified, but controlled |
| Polydispersity (Mw/Mn) | 1.26 researchgate.net | Narrow acs.org |
| Topology | Polymer brushes on a nanoparticle core (star-like) researchgate.net | Polymer brushes on a nanoparticle core (star-like) acs.org |
Surface Initiated Polymerization Sip and Polymer Brush Formation with Octadecyl 2 Bromoisobutyrate Derived Initiators
Theoretical Framework of "Grafting From" Polymerization for Surface Modification
The "grafting from" approach is a cornerstone of surface-initiated polymerization, offering distinct advantages over the alternative "grafting to" method, where pre-synthesized polymer chains are attached to a surface. acs.orgnih.gov In the "grafting from" technique, initiator molecules are first immobilized on a substrate. acs.org Subsequently, monomer units are polymerized directly from these surface-anchored sites.
This method allows for the formation of polymer brushes with significantly higher grafting densities. nih.govnih.gov As polymer chains grow from the densely packed initiator sites, they experience steric hindrance from neighboring chains. This crowding forces the polymers to stretch away from the surface, adopting an extended conformation to avoid overlapping. cmu.edu This process results in the formation of a "polymer brush," a layer of densely tethered, elongated polymer chains. cmu.edu
The use of controlled radical polymerization (CRP) techniques, such as ATRP, is crucial in the "grafting from" method. rsc.orgacs.org CRP allows for precise control over the growth of the polymer chains, enabling the synthesis of brushes with predictable molecular weights, low polydispersity, and complex architectures like block copolymers. acs.orgcmu.edu The 2-bromoisobutyrate group is a highly effective initiating moiety for ATRP, making its derivatives, including long-chain variants, valuable tools for creating these structured polymer surfaces. core.ac.ukcmu.edu
Methodologies for Initiator Immobilization on Diverse Substrates
The successful formation of a polymer brush via the "grafting from" method is critically dependent on the effective immobilization of initiator molecules onto the desired substrate. The choice of immobilization chemistry is dictated by the nature of the substrate material.
Gold Surfaces: The functionalization of gold substrates frequently utilizes thiol-based chemistry to form stable, self-assembled monolayers (SAMs). rsc.org For this purpose, an initiator like ω-mercaptoundecyl bromoisobutyrate can be synthesized and used to create a dense layer of initiating sites on the gold surface. acs.orgresearchgate.net Bidentate thiol-based initiators, which form more thermally stable SAMs due to a chelate effect, have also been developed to allow for polymerization at elevated temperatures. acs.orgresearchgate.net
Silicon Wafers: For silicon wafers and other oxide surfaces, silane (B1218182) chemistry is the predominant method for initiator attachment. rsc.orgacs.org The process typically involves a two-step procedure. First, the silicon wafer is activated to generate surface hydroxyl (-OH) groups, often by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). rsc.orgazom.com Following activation, the surface is treated with a silane-containing initiator, such as (3-aminopropyl)triethoxysilane, which is then reacted with a compound like 2-bromo-2-methylpropionyl bromide to install the bromoisobutyrate initiator. rsc.orgresearchgate.net
The principles of surface functionalization can be extended to nanoparticles and colloidal systems to create polymer-shelled hybrid materials. nih.gov The high surface-area-to-volume ratio of nanoparticles makes them excellent candidates for modification with polymer brushes. techconnect.orgnih.gov
For inorganic nanoparticles, such as iron oxide (Fe₃O₄) or silica (B1680970), surface hydroxyl or amine groups can be reacted with 2-bromoisobutyryl bromide to anchor the ATRP initiator. techconnect.orgscience.gov For instance, silica nanoparticles can be first treated with 3-aminopropyl-triethoxysilane, followed by an amidation reaction with 2-bromoisobutyryl bromide to immobilize the initiator. science.gov This enables the subsequent growth of polymer brushes from the nanoparticle surface.
In the case of colloidal polymer particles, bromoisobutyrate initiators can be incorporated during the synthesis of the particles themselves. For example, using a chain transfer agent like CBr₄ during emulsion polymerization can introduce bromide groups onto the surface of the resulting polymer spheres, which can then act as initiating sites for a secondary polymerization. researchgate.net
Hydrogels and other soft polymeric materials can also be functionalized with bromoisobutyrate initiators to allow for the growth of polymer brushes, enhancing their surface properties. The strategy generally involves leveraging existing functional groups within the hydrogel network or introducing new ones. For example, surfaces with available amino groups can be reacted with 2-bromoisobutyryl bromide to introduce the initiator. nih.gov This approach has been used to modify polypropylene (B1209903) microfiltration membranes and can be adapted for hydrogels containing amine functionalities. nih.gov The covalent grafting of a secondary polymer layer can significantly alter the surface's biocompatibility and responsiveness.
Controlled Growth and Characterization of Polymer Brushes
Once the bromoisobutyrate initiator is securely anchored to the substrate, the polymer brush is grown via a controlled polymerization process, most commonly SI-ATRP. The characteristics of the resulting brush, such as its thickness, density, and chemical composition, can be precisely controlled by manipulating the reaction conditions.
The density of the immobilized initiator molecules on the substrate surface is a critical parameter that directly influences the final properties of the polymer brush. acs.org The initiator density determines the ultimate "footprint" and therefore the density of the polymer chains within the brush. acs.orgresearchgate.net
For example, a systematic study on the polymerization of methyl methacrylate (B99206) (MMA) from mixed SAMs on gold, comprising ω-mercaptoundecyl bromoisobutyrate and a non-initiating thiol, demonstrated this relationship clearly. It was found that SAMs with 10% and 50% initiator composition grew PMMA brushes to approximately one-tenth and one-half the thickness, respectively, of brushes grown from a pure initiator monolayer (100%). acs.orgresearchgate.net While for some polymer systems a linear relationship is observed, for others, a maximum effective initiator density may exist, beyond which no significant further increase in brush thickness occurs. acs.org
The following interactive table summarizes representative data on the effect of initiator density on the thickness of Poly(glycidyl methacrylate) (PGMA) brushes grown from a gold surface.
This data illustrates that as the initiator composition increases, the brush thickness also increases, although the effect plateaus at higher densities for this particular polymer system. acs.org This demonstrates the crucial role of initiator density in tuning the final architecture and properties of surface-grafted polymer brushes.
Techniques for Spatial Control and Patterning of Polymer Brushes on Surfaces
The precise spatial control over the initiation and growth of polymer brushes on surfaces is critical for the development of advanced materials with patterned functionalities. Initiators such as octadecyl 2-bromoisobutyrate play a crucial role in these processes, enabling the creation of well-defined micro- and nanostructures. Various lithographic techniques have been adapted to pattern surfaces with these initiators or to selectively trigger polymerization from a uniform initiator layer.
Common methods for achieving spatial control include photolithography, microcontact printing, and electron beam lithography. researchgate.net
Photolithography : This technique utilizes light to create patterns on a surface. A substrate uniformly functionalized with an initiator can be selectively exposed to UV light through a photomask. researchgate.netnih.gov The exposed regions can either activate the initiator for polymerization or, conversely, deactivate it, allowing for the growth of polymer brushes in defined patterns. For instance, a sacrificial photoresist layer can be used to pattern the polymer brush after its growth, creating well-defined domains with different chemical properties. cmu.edu
Microcontact Printing (µCP) : In this method, an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is used to transfer "ink" containing the initiator or a catalyst onto the substrate in a specific pattern. This allows for the direct placement of the initiator molecules in desired locations before the polymerization process begins.
Electron Beam Lithography : For higher resolution patterning, electron beam lithography can be employed to write patterns directly onto the initiator-functionalized surface. The high-energy electron beam can selectively cleave or modify the initiator molecules, enabling subsequent polymerization only in the patterned areas.
Colloidal Lithography : This approach uses a self-assembled monolayer of microspheres as a mask. nih.gov The initiator can be deposited in the interstices of the colloidal mask, or the mask can protect the underlying initiator layer from being deactivated. After removal of the microspheres, a patterned array of polymer brushes can be grown. nih.gov
These patterning techniques allow for the creation of complex surface architectures, such as binary polymer brushes where two different types of polymers are grown in adjacent patterns. researchgate.net This spatial control is fundamental for engineering surfaces with tailored properties for applications in microelectronics, biosensors, and microfluidics. cmu.edu
Engineering of Tunable Surface Properties via Polymer Brush Architectures
The architecture of polymer brushes—including their thickness, grafting density, and chemical composition—directly influences the macroscopic properties of a surface. By carefully controlling the surface-initiated polymerization process from initiators like this compound, it is possible to engineer surfaces with tunable and dynamic characteristics.
Modulation of Surface Wettability and Surface Energy
The wettability of a surface, characterized by its contact angle with a liquid, is a critical property for many applications. Polymer brushes offer a powerful means to modulate surface wettability and surface energy. The chemical nature of the polymer chains dictates the inherent hydrophilicity or hydrophobicity of the surface.
For example, growing poly(tert-butyl acrylate) brushes results in a hydrophobic surface, while subsequent hydrolysis to poly(acrylic acid) creates a hydrophilic surface. cmu.edu By using the patterning techniques described previously, it is possible to create surfaces with distinct regions of high and low surface energy. These patterned surfaces can direct the flow of liquids and control the shape of droplets. cmu.edu
The table below summarizes the effect of different polymer brushes on the water contact angle of a surface.
| Polymer Brush | Chemical Nature | Resulting Surface Property | Water Contact Angle (°) |
| Poly(tert-butyl acrylate) | Hydrophobic | Low Surface Energy | ~90° |
| Poly(acrylic acid) | Hydrophilic | High Surface Energy | <20° |
| Poly(N-isopropylacrylamide) (below LCST) | Hydrophilic | High Surface Energy | ~30° |
| Poly(N-isopropylacrylamide) (above LCST) | Hydrophobic | Low Surface Energy | ~90° |
LCST: Lower Critical Solution Temperature
Furthermore, the conformation of the polymer chains can also influence wettability. In a good solvent, the chains are stretched and expose their functional groups, while in a poor solvent, they collapse into a more compact structure, potentially altering the surface energy. utwente.nl This conformational change can be triggered by external stimuli, leading to dynamic control over surface wettability.
Design of Stimuli-Responsive Polymer Brushes
Stimuli-responsive polymer brushes, often referred to as "smart" surfaces, can change their physical and chemical properties in response to external triggers such as pH, temperature, light, or ionic strength. nih.govmtpgroup.nl This responsiveness is achieved by selecting monomers that exhibit a conformational change under specific conditions.
pH-Responsive Brushes : Polymers containing acidic or basic functional groups, such as poly(acrylic acid) or poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), can be used to create pH-responsive surfaces. nih.govnih.gov At different pH values, these groups become protonated or deprotonated, leading to changes in electrostatic repulsion between the polymer chains. This causes the brush to swell or collapse, altering properties like thickness and wettability. nih.govnih.gov For instance, PDMAEMA brushes are collapsed at a basic pH and expanded at a lower pH and salt concentration. nih.gov
Temperature-Responsive Brushes : A widely studied example is poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in water. Below its LCST, PNIPAM is hydrophilic and the brush is swollen. Above the LCST, it becomes hydrophobic and the brush collapses. This transition can be used to control cell adhesion or protein adsorption. rsc.org
Light-Responsive Brushes : By incorporating photo-responsive molecules, such as azobenzene, into the polymer chains, it is possible to create brushes that respond to light. UV or visible light can induce isomerization of these molecules, leading to changes in the polymer conformation and surface properties.
The table below provides examples of stimuli-responsive polymer brushes and their corresponding triggers and effects.
| Polymer | Stimulus | Mechanism | Effect on Brush |
| Poly(acrylic acid) | pH | Deprotonation of carboxylic acid groups | Swelling at high pH |
| Poly(2-(dimethylamino)ethyl methacrylate) | pH, Ionic Strength | Protonation of amine groups | Swelling at low pH and low ionic strength nih.gov |
| Poly(N-isopropylacrylamide) | Temperature | Dehydration above LCST | Collapse above LCST rsc.org |
Development of Anti-Biofouling and Biocompatible Interfaces
Biofouling, the non-specific adsorption of biomolecules and microorganisms onto surfaces, is a significant problem in biomedical devices, marine applications, and food processing. nih.gov Polymer brushes can be designed to create highly effective anti-biofouling and biocompatible surfaces.
The primary mechanism for the anti-biofouling properties of hydrophilic polymer brushes is the formation of a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing proteins and other biomolecules from approaching and adsorbing to the surface. nih.gov Polymers such as poly(ethylene glycol) (PEG) and zwitterionic polymers are particularly effective in this regard.
Key characteristics of anti-biofouling polymer brushes include:
Hydrophilicity : A strong affinity for water is essential to form a stable hydration layer.
High Grafting Density : A dense brush structure prevents biomolecules from penetrating the polymer layer and reaching the underlying substrate.
Neutral Charge : A net neutral charge can minimize electrostatic interactions with charged biomolecules.
Recent research has focused on developing robust and durable anti-biofouling coatings using surface-initiated polymerization. nih.gov These brushes have shown significant success in preventing bacterial attachment and biofilm formation. nih.gov Furthermore, by incorporating specific ligands or bioactive molecules into the polymer brushes, it is possible to create surfaces that not only resist non-specific adsorption but also promote specific biological interactions, enhancing the biocompatibility of medical implants.
Applications in Advanced Functional Materials and Nanoscience
Directed Assembly of Polymeric Nanostructures and Micelles
The synthesis of block copolymers using octadecyl 2-bromoisobutyrate as an initiator is a powerful strategy for directing the assembly of polymeric nanostructures. The long octadecyl chain imparts a significant hydrophobic character to one end of the polymer chain. When this initiator is used to polymerize hydrophilic monomers, the resulting amphiphilic block copolymers can self-assemble in selective solvents, such as water, to form well-defined nanostructures like micelles.
These micelles typically consist of a hydrophobic core, formed by the aggregation of the octadecyl chains and the hydrophobic polymer block, and a hydrophilic corona, composed of the water-soluble polymer block. The formation and morphology of these nanostructures are influenced by factors such as the length of the polymer blocks, the concentration of the copolymer, and the nature of the solvent. The ability to control these parameters allows for the precise engineering of nanostructures with desired sizes and shapes, which is critical for their application in various fields.
| Parameter | Influence on Micelle Formation | Typical Observation |
| Hydrophilic Block Length | Determines the thickness of the corona and influences micelle stability. | Longer hydrophilic blocks lead to a thicker corona and increased stability in aqueous solutions. |
| Hydrophobic Block Length | Affects the size of the micellar core. | Longer hydrophobic blocks result in larger core domains. |
| Copolymer Concentration | Dictates the transition from individual polymer chains (unimers) to micelles. | Micellization occurs above a specific concentration known as the critical micelle concentration (CMC). |
Development of Polymeric Surfactants and Dispersing Agents
The amphiphilic nature of block copolymers synthesized using this compound makes them highly effective as polymeric surfactants and dispersing agents. Unlike traditional small-molecule surfactants, polymeric surfactants offer superior stability and versatility. The long hydrophobic octadecyl tail, combined with a tailored polymer chain, allows for strong adsorption at interfaces, such as oil-water interfaces or the surface of particles in a suspension.
In emulsion polymerization, these amphiphilic block copolymers can stabilize monomer droplets, preventing their coalescence and controlling the size of the resulting polymer particles. As dispersing agents, they are used to stabilize suspensions of nanoparticles or pigments in various media. The hydrophobic octadecyl group anchors to the surface of the particle, while the hydrophilic polymer block extends into the surrounding medium, providing steric stabilization that prevents aggregation. This is particularly important in formulations for coatings, inks, and cosmetics, where uniform and stable dispersions are essential.
Advanced Coatings and Surface Engineering Technologies
This compound is instrumental in surface engineering through a technique known as surface-initiated atom transfer radical polymerization (SI-ATRP). hucklab.com In this process, the initiator is first immobilized on a substrate surface. Subsequently, a controlled polymerization of monomers is initiated from these surface-anchored sites, leading to the growth of a dense layer of polymer chains, often referred to as a "polymer brush." acs.org
The use of this compound as a component of the surface-bound initiator allows for the creation of highly hydrophobic and well-defined polymer coatings. The long octadecyl chains contribute to the formation of a low-energy surface that can exhibit properties such as water repellency (hydrophobicity) and self-cleaning. The ability to control the thickness and composition of the polymer brush through the "living" nature of ATRP enables the precise tuning of surface properties like wettability, adhesion, and biocompatibility. rsc.orgnih.gov This technology is pivotal for developing advanced coatings for applications ranging from anti-fouling surfaces in marine environments to low-friction coatings in mechanical systems. nih.gov
| Property | Mechanism | Application |
| Hydrophobicity | The low surface energy imparted by the octadecyl chains and the grafted polymer layer repels water. | Water-repellent coatings for textiles, electronics, and architectural surfaces. |
| Anti-fouling | The polymer brush creates a steric barrier that prevents the adhesion of microorganisms and biomolecules. | Marine vessel hulls, medical implants, and water filtration membranes. |
| Lubricity | The grafted polymer layer can reduce the coefficient of friction between surfaces. | Low-friction coatings for mechanical components and medical devices. |
Functional Materials for Biomedical Applications (e.g., Controlled Drug Delivery Systems, Biosensors, Tissue Scaffolds)
The ability to synthesize well-defined polymers using this compound has significant implications for the development of functional materials for biomedical applications. chempilots.com In controlled drug delivery, amphiphilic block copolymers initiated with this compound can self-assemble into micelles that encapsulate hydrophobic drugs within their core. mdpi.com The hydrophilic corona of these micelles provides a stealth-like character, protecting the drug from premature degradation and clearance from the bloodstream, thereby enhancing its therapeutic efficacy. The release of the encapsulated drug can be triggered by environmental stimuli such as pH, temperature, or specific enzymes.
In the field of biosensors, surfaces modified with polymer brushes grown from this compound-containing initiators can be designed to selectively capture or repel specific biomolecules. The long alkyl chain can influence the orientation and conformation of the grafted polymer chains, which in turn affects their interaction with biological entities. For tissue engineering, scaffolds with precisely controlled surface properties can be fabricated to promote cell adhesion, proliferation, and differentiation. The ability to tailor the surface chemistry and topography at the nanoscale is crucial for creating environments that mimic the natural extracellular matrix.
Materials for Molecular Electronics and Optoelectronics
While the primary applications of this compound are in the areas mentioned above, its role as an initiator for controlled polymerization also extends to the synthesis of materials for molecular and optoelectronic devices. The precise control over polymer architecture afforded by ATRP is crucial for creating materials with specific electronic and optical properties.
For instance, block copolymers with conducting and insulating segments can be synthesized to self-assemble into well-ordered nanostructures that can be used as templates for nanoelectronic components. The octadecyl group can be used to control the interfacial properties between the polymer and other components of a device, such as electrodes or semiconductor nanoparticles. While direct applications in this area are still emerging, the fundamental capability of this compound to initiate the synthesis of well-defined polymers provides a powerful tool for the bottom-up fabrication of next-generation electronic and optoelectronic materials. dntb.gov.uasemanticscholar.org
Fabrication of Polymer Nanocomposites with Tailored Interfacial Properties
This surface modification serves two primary purposes. First, the hydrophobic octadecyl chain improves the compatibility of the inorganic nanoparticles with a nonpolar polymer matrix, leading to better dispersion and preventing aggregation. nih.gov Second, by initiating polymerization from the nanoparticle surface, a covalently bound polymer layer is created. This strong interfacial bonding enhances stress transfer from the polymer matrix to the nanofiller, resulting in significantly improved mechanical properties, such as strength and toughness, of the nanocomposite material. The ability to tailor the interfacial properties in this manner is key to unlocking the full potential of nanocomposites in a variety of applications, from lightweight structural components to high-performance barrier films. researchgate.net
Advanced Characterization Methodologies for Polymers Synthesized with Octadecyl 2 Bromoisobutyrate Initiators
Precision Analysis of Molecular Weight and Polydispersity
Determining the molecular weight and its distribution is fundamental to polymer characterization, as these parameters directly influence the material's physical and mechanical properties. lcms.cz For polymers synthesized using Octadecyl 2-bromoisobutyrate, several high-precision techniques are employed.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the most widely used method for analyzing the molecular weight distribution of polymers. researchgate.netijnc.ir This technique separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca A dilute polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time. researchgate.net The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. researchgate.net The choice of a suitable solvent, such as tetrahydrofuran (B95107) (THF), is crucial for samples initiated with the lipophilic octadecyl group to ensure complete dissolution. researchgate.net For controlled polymerization methods like ATRP, the PDI is expected to be low (typically < 1.5), indicating a narrow molecular weight distribution.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides an absolute measurement of molecular weight, complementing GPC/SEC data. This technique is particularly effective for lower molecular weight polymers. In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. Their mass-to-charge ratio is determined by their time of flight to the detector. youtube.com A key advantage of MALDI-TOF MS is its ability to resolve individual polymer chains, allowing for the verification of the end groups. The mass of the detected polymer chains should correspond to the sum of the initiator fragment (this compound) and an integer number of monomer units, confirming successful initiation. cmu.edu
| Technique | Parameter | Value | Information Provided |
|---|---|---|---|
| GPC/SEC | Mn (g/mol) | 10,500 | Number-average molecular weight |
| Mw (g/mol) | 11,200 | Weight-average molecular weight | |
| PDI (Mw/Mn) | 1.07 | Breadth of molecular weight distribution | |
| MALDI-TOF MS | Peak Series (m/z) | [Mass of Initiator Fragment] + n * [Mass of Monomer] | Absolute molecular weight and end-group confirmation |
Spectroscopic Techniques for Polymer Architecture and End-Group Fidelity Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure, composition, and end-group fidelity of the synthesized polymers. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for detailed structural analysis. ijnc.irmtoz-biolabs.com ¹H NMR allows for the identification and quantification of protons in different chemical environments. For polymers initiated with this compound, ¹H NMR spectra can confirm the covalent attachment of the initiator. mdpi.com Specific signals corresponding to the protons of the octadecyl chain (typically in the 0.8-1.6 ppm range) will be present. The number-average molecular weight (Mn) can be calculated by comparing the integrated intensity of a signal from the initiator's end group to that of a signal from the repeating monomer units in the polymer backbone. researcher.lifescribd.commagritek.com ¹³C NMR provides further confirmation of the polymer's carbon skeleton and end groups. mtoz-biolabs.com
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups present in the polymer. mtoz-biolabs.com By comparing the spectrum of the monomer with that of the final polymer, the disappearance of the monomer's vinyl C=C bond absorption and the appearance of characteristic bands for the polymer backbone can be confirmed. For example, in the polymerization of acrylates or methacrylates, the strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹ will be prominent. ijeas.orgiosrjournals.org While less quantitative for end-group analysis than NMR, FTIR is a rapid and valuable tool for confirming successful polymerization. nih.gov
| Assignment | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| -CH₃ (Octadecyl chain terminus) | ~0.88 | Triplet signal from the terminal methyl group of the initiator. |
| -(CH₂)₁₅- (Octadecyl chain backbone) | ~1.25 | Broad singlet from the methylene (B1212753) groups of the initiator. |
| -O-CH₂- (Ester linkage of initiator) | ~4.05 | Triplet signal from the methylene group adjacent to the ester oxygen. |
| -OCH₃ (PMMA side chain) | ~3.59 | Singlet from the methoxy (B1213986) protons of the MMA repeat units. |
| -CH₂- (PMMA backbone) | ~1.85 | Broad signal from the backbone methylene protons of the MMA repeat units. |
Thermal Characterization of Polymer Properties
Thermal analysis techniques provide critical information about the polymer's behavior at different temperatures, including phase transitions and thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net The long, flexible octadecyl chain from the initiator can act as a plasticizer, potentially lowering the Tg of the polymer compared to a polymer without this end group. It may also induce crystallinity, leading to an observable melting peak.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is used to evaluate the thermal stability and decomposition profile of the polymer. The TGA thermogram shows the temperatures at which degradation occurs, providing insight into the material's upper service temperature. The degradation profile can also be compared with that of polymers made with different initiators to assess the impact of the end group on thermal stability.
| Property | Initiator: Ethyl 2-bromoisobutyrate | Initiator: this compound | Significance |
|---|---|---|---|
| Glass Transition Temp. (Tg) by DSC | 100 °C | 95 °C | The octadecyl chain may lower Tg due to increased free volume. |
| Decomposition Temp. (T_d, 5% mass loss) by TGA | 350 °C | 345 °C | Provides information on thermal stability. |
Microscopic and Surface Analysis for Polymer Brushes and Thin Films
The this compound initiator is particularly useful for surface-initiated polymerization (SIP) to create polymer brushes or for synthesizing polymers that self-assemble into thin films. nih.gov Characterizing these surfaces is crucial for understanding their properties and performance.
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution, three-dimensional images of a surface. whiterose.ac.uk In tapping mode, AFM can be used to visualize the morphology of polymer thin films and the uniformity of polymer brush coatings. researchgate.net It can also be used to measure the thickness of the grafted layer and its surface roughness. By performing force-indentation measurements, information about the mechanical properties and grafting density of the polymer brush can be obtained. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a surface. eag.com XPS is used to confirm the successful grafting of the polymer brush onto a substrate by detecting the elements present in the polymer backbone and side chains. It can also verify the presence of the initiator fragment by detecting the bromine atom (if it remains after polymerization) or other unique elements from the initiator structure. whiterose.ac.uk
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is a highly accurate and non-destructive method for determining the thickness of thin films, including polymer brushes in both dry and swollen states. acs.org By measuring the film thickness, one can calculate the grafting density and study the response of the polymer brush to different solvents or stimuli. arxiv.org
| Technique | Measurement | Typical Finding |
|---|---|---|
| AFM | Surface Morphology & Roughness | Uniform surface with low root-mean-square (RMS) roughness (< 1 nm). |
| XPS | Elemental Composition | Detection of C, O (from polymer) and Si (from substrate), confirming surface coverage. |
| Ellipsometry | Dry Film Thickness | Precise measurement of brush height (e.g., 15 nm). |
Rheological Investigations of Polymer Melts, Solutions, and Gels
Rheology is the study of the flow and deformation of matter. Rheological measurements are essential for understanding the processability and performance of polymeric materials in applications such as melts, solutions, or gels. The viscoelastic properties are highly dependent on molecular weight, molecular architecture, and intermolecular interactions.
The presence of the long octadecyl chain at one end of the polymer can significantly influence its rheological behavior. These lipophilic end groups can lead to associations in polar solvents or self-assembly in the melt, forming micellar structures or physically cross-linked networks. These associations can dramatically increase the viscosity and alter the viscoelastic response of the material.
Rotational rheometers are used to measure key rheological parameters such as complex viscosity (η*), storage modulus (G'), and loss modulus (G''). The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. For polymers initiated with this compound that form associative networks, a significant increase in G' and the appearance of a gel-like behavior (where G' > G'') may be observed over a range of frequencies. researchgate.net These measurements are critical for designing materials for applications like viscosity modifiers, thickeners, and soft matter gels.
| Parameter | Description | Influence of Octadecyl End-Group |
|---|---|---|
| Complex Viscosity (η*) | Measure of the material's resistance to flow. | May be higher due to chain-end associations. |
| Storage Modulus (G') | Measure of the energy stored and recovered per cycle (elastic response). | Can be significantly enhanced if physical cross-links form. |
| Loss Modulus (G'') | Measure of the energy dissipated as heat per cycle (viscous response). | Also affected by chain associations and relaxation dynamics. |
Emerging Trends and Future Research Directions
Enhanced Control over Polymer Microstructure and Stereoregularity
Stereoregularity, or tacticity, describes the arrangement of side groups along the polymer backbone, which significantly impacts the material's physical properties, such as crystallinity and mechanical strength. quora.com Ordered arrangements allow polymer chains to pack more efficiently, leading to higher crystallinity. quora.com The ongoing challenge is to steer polymerization reactions to favor specific tacticities (isotactic, syndiotactic) over an atactic (random) arrangement. While the catalyst system plays the primary role in determining stereoregularity, the initiator can influence the initial steps of chain growth. Research is exploring how the bulky octadecyl group might sterically influence the addition of the first few monomer units, setting a precedent for subsequent chain propagation and potentially enhancing stereocontrol, especially in surface-initiated polymerizations.
Development of Catalyst-Free or Metal-Free ATRP Systems
A significant trend in ATRP is the reduction or elimination of the transition-metal catalyst to prevent product contamination, which is critical for biomedical and electronic applications. researchgate.netnih.gov This has led to the development of metal-free ATRP, often driven by photochemistry.
In these systems, an organic photocatalyst, such as 10-phenylphenothiazine (Ph-PTZ) or perylene, absorbs light and facilitates the activation of the alkyl bromide initiator, like Octadecyl 2-bromoisobutyrate, to generate the initial radical. cmu.eduitu.edu.tr The proposed mechanism involves a photoredox cycle where the excited photocatalyst engages in an electron transfer with the alkyl halide. cmu.eduitu.edu.tr This approach offers temporal and spatial control over the polymerization simply by switching the light source on and off. acs.org While significant progress has been made, challenges remain in improving initiation efficiency and expanding the range of compatible monomers for these metal-free systems. cmu.eduacs.org Current research indicates that alkyl bromides are more suitable initiators than alkyl chlorides for metal-free ATRP, likely due to the lower bond dissociation energy of the C-Br bond. acs.org
Table 1: Comparison of Conventional and Emerging ATRP Systems
| Feature | Conventional Cu-catalyzed ATRP | Photoinduced Metal-Free ATRP |
|---|---|---|
| Catalyst | Copper complex (e.g., CuBr/Ligand) | Organic photocatalyst (e.g., Phenothiazine) |
| Initiator Type | Alkyl Halides (R-Br, R-Cl) | Alkyl Halides (Primarily R-Br) acs.org |
| Activation Method | Redox reaction with transition metal | Photoexcitation and electron transfer cmu.edu |
| Key Advantage | Robust, versatile for many monomers | Eliminates metal contamination, temporal control acs.org |
| Key Challenge | Potential metal residue in polymer researchgate.net | Limited initiation efficiency, monomer scope cmu.edu |
Green Chemistry Principles in Bromoisobutyrate-Initiated Polymerizations
The integration of green chemistry principles into ATRP is a major research focus, aiming to reduce the environmental impact of polymer production. researchgate.net For polymerizations initiated by bromoisobutyrates, this involves several key strategies:
Catalyst Reduction: Techniques like Activators ReGenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to dramatically reduce the required copper catalyst concentration, often to parts-per-million (ppm) levels. sigmaaldrich.com These methods use reducing agents to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, minimizing the amount of catalyst needed and resulting in nearly colorless polymers. sigmaaldrich.com
Benign Solvents: There is a strong push to replace traditional organic solvents with environmentally friendly alternatives. nih.gov Water is an ideal green solvent for hydrophilic monomers, though challenges like initiator hydrolysis and catalyst disproportionation must be managed. nih.gov For hydrophobic monomers, research is exploring the use of bio-based solvents, such as Cyrene and Cygnet 0.0, which have shown promise as effective and non-toxic reaction media for ATRP. nih.gov
Solvent-Free Conditions: Mechanochemistry, using techniques like ball-milling, represents an innovative approach to conduct ATRP without any solvent. chemrxiv.org This method can shorten reaction times and simplify product purification. Recent studies have demonstrated the feasibility of mechanochemical ARGET-ATRP for both liquid and solid monomers. chemrxiv.org
Application of Machine Learning and Computational Modeling for Polymer Synthesis Optimization
To accelerate the discovery and optimization of complex polymerization processes, researchers are increasingly turning to computational tools. Machine learning (ML) and advanced modeling are emerging as powerful methods for designing polymers with specific, tailor-made properties. rsc.orgmdpi.com
Machine Learning: ML algorithms, including deep reinforcement learning and artificial neural networks, can analyze vast datasets from polymerization experiments to identify complex relationships between reaction parameters (e.g., initiator, catalyst, monomer concentrations, temperature) and polymer characteristics (e.g., molecular weight, dispersity, microstructure). rsc.orgresearchgate.netmdpi.com These models can predict the outcomes of new reactions and suggest optimal conditions to achieve a desired polymer, significantly reducing the experimental effort required for process optimization. rsc.orgnih.gov For instance, ML has been used to devise control policies for adding reagents during an ATRP reaction to achieve specific molecular weight distributions, including complex bimodal shapes. rsc.org
Computational Modeling: Simulation techniques, such as Monte Carlo methods and Reactive Molecular Dynamics, provide detailed insights into the polymerization process at a molecular level. cam.ac.ukmdpi.com These models can simulate chain growth, network formation, and the influence of different initiators and catalysts on the final polymer architecture. cam.ac.ukdntb.gov.ua By understanding these fundamental mechanisms, researchers can rationally design new initiators and reaction conditions to achieve enhanced control over polymerization.
Scalability and Industrial Implementation of Advanced Polymerization Techniques
Translating the precision of laboratory-scale controlled polymerization to large-scale industrial production is a critical objective. The use of initiators like this compound is integral to producing specialty polymers, but scalability presents significant challenges. Research in this area focuses on developing robust and cost-effective processes.
Automated, high-throughput systems are being developed to accelerate the optimization of polymerization conditions, which is a traditionally low-throughput, iterative process. nih.gov These automated platforms can rapidly screen different catalysts, ligands, and initiator concentrations to identify ideal conditions for new monomers, facilitating faster development of functional polymers. nih.gov
Furthermore, the development of highly active catalyst systems that can be used at very low concentrations (as in ARGET and ICAR ATRP) is crucial for industrial viability. sigmaaldrich.com Reducing the catalyst load not only aligns with green chemistry principles but also simplifies polymer purification, as the need for catalyst removal steps is minimized or eliminated. This is a key factor in making controlled radical polymerization techniques like ATRP economically competitive with conventional free-radical polymerization for the production of high-value polymeric materials. sigmaaldrich.com
Q & A
Q. What are the standard synthetic methodologies for preparing Octadecyl 2-bromoisobutyrate, and how is purity confirmed?
this compound is synthesized via esterification of 2-bromoisobutyric acid with octadecyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction typically proceeds in anhydrous toluene or dichloromethane under reflux. Purification involves column chromatography or recrystallization. Purity and structural confirmation are achieved using (to verify esterification) and gel permeation chromatography (GPC) to assess molecular weight distribution .
Q. How does this compound function as an initiator in Atom Transfer Radical Polymerization (ATRP)?
The bromine atom in this compound acts as a transferable halogen, enabling controlled radical polymerization. The octadecyl chain serves as a hydrophobic anchor, influencing solubility and compatibility with monomers like styrene or methacrylates. The initiator’s structure ensures low polydispersity indices (PDI < 1.3) by maintaining equilibrium between active and dormant polymer chains .
Q. What purification techniques are critical for removing unreacted monomers or byproducts after ATRP initiation?
Post-polymerization, polymers are purified via precipitation in cold methanol or hexane to remove residual monomers. Dialysis against tetrahydrofuran (THF) or dimethylformamide (DMF) is employed for high-molecular-weight polymers. Analytical HPLC with C18 columns (reversed-phase) can separate unreacted initiator fragments from polymer products .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., octadecyl vs. dodecyl) in bromoisobutyrate initiators affect polymerization kinetics and polymer properties?
Longer alkyl chains (e.g., octadecyl) enhance solubility in nonpolar solvents, reducing initiation rates due to steric hindrance. Comparative studies show that dodecyl 2-bromoisobutyrate initiates polymerization faster but produces polymers with higher PDIs (~1.5), while octadecyl derivatives yield narrower PDIs (~1.2) but require higher temperatures (e.g., 80–90°C) for efficient activation .
Q. What strategies enable post-polymerization functionalization of this compound-derived polymers?
The terminal bromine in polymers can undergo azide-alkyne cycloaddition (click chemistry) or aminolysis to introduce functional groups (e.g., fluorescent tags, biomolecules). However, the octadecyl chain may limit aqueous compatibility, necessitating co-solvents like THF/water mixtures for bioconjugation .
Q. How can researchers resolve contradictions in reported molecular weight distributions when using this compound?
Discrepancies often arise from solvent polarity or catalyst choice. For example, Cu(I)/PMDETA catalysts in toluene yield higher molecular weights than Cu(I)/bipyridine in DMF. Validate results using triple-detection GPC (light scattering, viscometry, refractive index) to account for solvent-polymer interactions .
Q. What are the stability considerations for storing this compound, and how does degradation impact ATRP efficiency?
The compound is moisture-sensitive and should be stored under inert gas (argon) at −20°C. Hydrolysis of the ester bond generates 2-bromoisobutyric acid, which acts as a chain-transfer agent, leading to uncontrolled polymerization. Regular NMR analysis (monitoring for acid peaks at δ 12 ppm) is recommended for quality control .
Methodological Tables
| Parameter | This compound | Dodecyl 2-Bromoisobutyrate |
|---|---|---|
| Solubility in Toluene | High | Moderate |
| Typical PDI | 1.1–1.3 | 1.3–1.5 |
| Optimal Temp. for ATRP | 80–90°C | 60–70°C |
| Post-Functionalization | Limited by hydrophobicity | Moderate |
| Data derived from comparative ATRP studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
